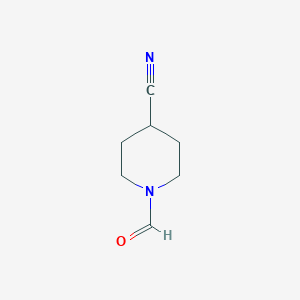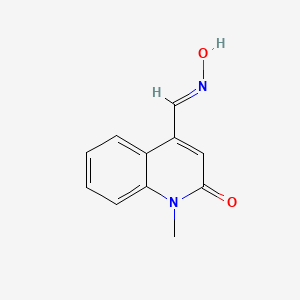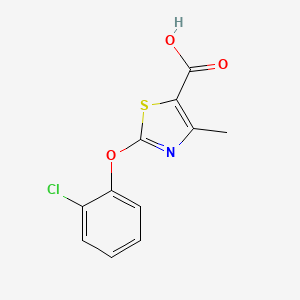
6-(Pyridin-3-yl)-1H-Indazol
Übersicht
Beschreibung
Pyridine derivatives are a class of compounds that have been detected in many relevant drug molecules . They have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Synthesis Analysis
Pyridine-containing compounds have been synthesized using various methods. For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and varies depending on the specific compound. For example, the compound “6-(1-Pyrrolidinyl)pyridine-3-boronic acid pinacol ester” has a molecular formula of C15H23BN2O2 .Chemical Reactions Analysis
The thermal hazard of a related compound, (5,6-(dicarboxylate)-pyridin-3-yl) methyl-trimethyl ammonium bromide (DPTAB), was evaluated by carrying out dynamic tests on a differential scanning calorimeter, and the thermodynamic parameters were obtained .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary greatly. For example, the compound “6-(1-Pyrrolidinyl)pyridine-3-boronic acid pinacol ester” has a molecular weight of 274.171 g/mol .Wissenschaftliche Forschungsanwendungen
Antioxidative und entzündungshemmende Anwendungen
Von „6-(Pyridin-3-yl)-1H-Indazol“ abgeleitete Verbindungen wurden für den potenziellen Einsatz als Antioxidantien und entzündungshemmende Mittel synthetisiert. Diese Verbindungen könnten eine bedeutende Rolle bei der Minderung von oxidativem Stress und Entzündungsreaktionen bei verschiedenen Krankheiten spielen .
Koordinationschemie
Die Struktur von „this compound“ ermöglicht es, als Ligand in der Koordinationschemie zu fungieren und Komplexe mit Metallionen zu bilden. Diese Eigenschaft ist nützlich bei der Synthese verschiedener metallorganischer Gerüste (MOFs) mit potenziellen Anwendungen in der Katalyse, Gasspeicherung und Trennprozessen .
Biomedizinische Anwendungen
Derivate von „this compound“ wurden hinsichtlich ihrer biomedizinischen Anwendungen untersucht, unter anderem als Gerüste für die Medikamentenentwicklung. Die verschiedenen Substituenten, die an verschiedenen Positionen der Verbindung vorhanden sind, können zu einer Vielzahl von biologischen Aktivitäten führen .
Anti-Tuberkulose-Mittel
Neuartige Derivate von „this compound“ wurden mit dem Ziel entworfen und synthetisiert, potente Anti-Tuberkulose-Mittel zu entdecken. Diese Verbindungen werden auf ihre Aktivität gegen Mycobacterium tuberculosis, das Bakterium, das für Tuberkulose (TB) verantwortlich ist, untersucht .
Antibakterielle Aktivität
Untersuchungen haben gezeigt, dass bestimmte Phosphonat-Derivate von „this compound“ eine hohe antimikrobielle Aktivität gegen ausgewählte Bakterien- und Pilzstämme aufweisen, was auf ihre potenzielle Verwendung bei der Behandlung von Infektionskrankheiten hindeutet .
Diagnostische und therapeutische Mittel
Die einzigartigen Eigenschaften von „this compound“-Derivaten, wie z. B. hohe Porosität und große Oberfläche, machen sie für den Einsatz in diagnostischen und therapeutischen Mitteln im Bereich der Medizin geeignet .
Untersuchungen zur thermischen Sicherheit
Untersuchungen zur thermischen Sicherheit wurden an bestimmten Derivaten durchgeführt, um ihr Gefährdungspotenzial zu bewerten. Diese Forschung ist entscheidend für die Gewährleistung eines sicheren Handlings und einer sicheren Lagerung dieser Verbindungen in verschiedenen Anwendungen .
Klinische Vielfalt
Das Pyridin-Gerüst, zu dem auch „this compound“ gehört, wurde für seine bedeutende klinische Vielfalt anerkannt. Es bildet die Grundlage für verschiedene Pharmazeutika mit einer breiten Palette therapeutischer Wirkungen .
Jede der oben genannten Anwendungen stellt ein einzigartiges Feld dar, in dem „this compound“ oder seine Derivate einen erheblichen Einfluss haben könnten. Die laufende Forschung in diesen Bereichen deckt weiterhin neue Möglichkeiten für diese vielseitige Verbindung auf.
BMC Chemistry - Heterocyclization of polarized system De Gruyter - Crystal structure of 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine MDPI - 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Springer - Porphyrin-based metal–organic frameworks Springer - Thermal safety study RSC Publishing - Pyridine: the scaffolds with significant clinical diversity RSC Publishing - Seeking potent anti-tubercular agents [ResearchGate - Kumar73-MS](https://www.researchgate.net/profile/Joginder-Singh-8/publication/337534249_Synthesis_Characterization_Antimicrobial_Ant
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation . Another related compound, a pyridine derivative, has been reported to inhibit Ataxia Telangiectasia Mutated (ATM) kinase , which plays a crucial role in the DNA damage response.
Mode of Action
Compounds with similar structures have been reported to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in cellular processes such as cell cycle progression and DNA repair mechanisms.
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and dna damage response .
Pharmacokinetics
A study on a similar compound, a pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative, reported moderate to high clearance, suggesting that 6-(pyridin-3-yl)-1h-indazole may also have similar adme properties .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that 6-(Pyridin-3-yl)-1H-indazole may also have potential anticancer effects.
Safety and Hazards
Zukünftige Richtungen
Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
Eigenschaften
IUPAC Name |
6-pyridin-3-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-11-8-14-15-12(11)6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFQCQQOSUESGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696293 | |
| Record name | 6-(Pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-35-5 | |
| Record name | 6-(3-Pyridinyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)

![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)
![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)




![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)

![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)
![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)
